7-Nitro-2-tetralone

概要

説明

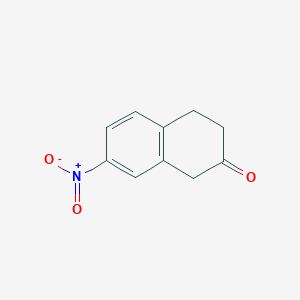

7-Nitro-2-tetralone (CAS: 122520-12-1) is a nitro-substituted tetralone derivative with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Structurally, it features a ketone group at the 2-position and a nitro group at the 7-position of the tetralin ring system. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules . Its purity is typically ≥98% (HPLC), with low moisture content (<0.5%) . Safety protocols recommend avoiding inhalation of dust and minimizing skin/eye contact (S22, S24/25) .

準備方法

The synthesis of 7-Nitro-2-tetralone involves various methods. One common approach is the nitration of 2-tetralone. This process typically involves the use of nitric acid and sulfuric acid as nitrating agents.

Another method involves the intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides. This method uses aluminum chloride as a catalyst and is performed under anhydrous conditions to prevent hydrolysis .

Industrial production methods often involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

化学反応の分析

7-Nitro-2-tetralone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using hydrogenation over catalysts such as palladium on carbon or platinum oxide.

Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

The major products formed from these reactions include 7-amino-2-tetralone, substituted tetralones, and various oxidized derivatives.

科学的研究の応用

Pharmacological Applications

7-Nitro-2-tetralone has shown potential in various pharmacological contexts, particularly in the development of drugs targeting neurodegenerative diseases and cancer. Its structural properties allow it to interact with biological pathways effectively.

Neurodegenerative Diseases

Research indicates that compounds based on the tetralone scaffold, including this compound, may be beneficial in treating conditions such as Alzheimer's disease. The compound's ability to modulate neurotransmitter systems can help in developing neuroprotective agents .

Anticancer Activity

The compound has demonstrated anticancer properties in several studies. For instance, derivatives of tetralones have been evaluated for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression. A study highlighted that certain tetralone derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting a promising avenue for therapeutic development .

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules.

Synthetic Routes

The synthesis of this compound typically involves nitration reactions where 2-tetralone is treated with nitrating agents under controlled conditions. This allows for the selective introduction of the nitro group at the desired position without over-nitration .

Reaction Mechanisms

The compound can undergo various chemical reactions, including:

- Reduction : Converting the nitro group to an amine, yielding derivatives such as 7-amino-2-tetralone.

- Oxidation : Producing carboxylic acids or other oxidized derivatives.

- Substitution Reactions : Leading to a variety of substituted compounds that can further enhance biological activity .

Industrial Applications

In addition to its pharmaceutical potential, this compound finds applications in industrial chemistry.

Dyes and Pigments

The compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. This application is particularly relevant in industries requiring high-performance colorants.

Chemical Probes

It serves as a chemical probe for studying biological systems, allowing researchers to investigate pathways and interactions at a molecular level. This application is crucial for understanding complex biological processes and developing new therapeutic strategies .

Case Study: Anticancer Activity

A recent study explored the anticancer effects of various tetralone derivatives, including this compound, against lung cancer cell lines (A549). The results indicated that these compounds could significantly reduce cell viability with minimal toxicity to normal cells, highlighting their potential as lead compounds in drug development .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of tetralones, revealing that this compound could enhance neuronal survival under stress conditions, thus supporting its use in therapies for neurodegenerative diseases like Alzheimer's .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmacology | Neurodegenerative diseases | Potential neuroprotective agent |

| Pharmacology | Cancer treatment | Selective cytotoxicity against cancer cell lines |

| Chemical Synthesis | Building block for complex molecules | Versatile synthetic routes available |

| Industrial Chemistry | Production of dyes and pigments | Stable and vibrant color properties |

| Research | Chemical probes for biological studies | Important for understanding molecular interactions |

作用機序

The mechanism of action of 7-Nitro-2-tetralone involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound binds to the active site of enzymes such as catechol O-methyltransferase and monoamine oxidase, preventing the breakdown of neurotransmitters like dopamine and serotonin. This action helps in sustaining the levels of these neurotransmitters, which is beneficial in the treatment of neurodegenerative diseases .

類似化合物との比較

Comparison with Similar Tetralone Derivatives

Structural and Functional Differences

Key structural variations among tetralone derivatives arise from the position of the ketone group (1- vs. 2-tetralone) and substituents (e.g., nitro, methoxy, hydroxy). Below is a comparative analysis:

Table 1: Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ketone Position | Substituent (Position) | Physical State | Key Applications |

|---|---|---|---|---|---|---|---|

| 7-Nitro-2-tetralone | 122520-12-1 | C₁₀H₉NO₃ | 191.18 | 2 | Nitro (7) | Solid | Organic synthesis intermediate |

| 7-Nitro-1-tetralone | 40353-34-2 | C₁₀H₉NO₃ | 191.18 | 1 | Nitro (7) | Solid | Not specified |

| 7-Methoxy-1-tetralone | 1078-19-9* | C₁₁H₁₂O₂ | 176.21 | 1 | Methoxy (7) | Crystalline | Agomelatine, sertraline synthesis |

| 7-Hydroxy-2-tetralone | 22009-38-7 | C₁₀H₁₀O₂ | 162.19 | 2 | Hydroxy (7) | Not specified | Research applications |

Research Findings and Implications

- Crystal Structure : 7-Methoxy-1-tetralone adopts a slightly distorted envelope conformation in the ketone ring, stabilized by weak C–H···O and C–H···π interactions. This structural feature may influence its solubility and crystallization behavior .

- Pharmacological Relevance : Methoxy- and nitro-substituted tetralones are pivotal in medicinal chemistry. For example, 7-Methoxy-1-tetralone is a precursor to serotonin inhibitors, highlighting the role of substituent positioning in bioactivity .

生物活性

7-Nitro-2-tetralone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its pharmacological properties, including antibacterial, antifungal, and anticancer effects, as well as insights into its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is a nitro-substituted derivative of tetralone, characterized by a bicyclic structure that enhances its interaction with biological targets. The presence of the nitro group is crucial for its bioactivity, influencing both the compound's solubility and reactivity.

Biological Activities

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 25 |

| Escherichia coli | 15 | 50 |

| Pseudomonas aeruginosa | 12 | 75 |

2. Antifungal Activity

This compound also demonstrates antifungal activity, making it a potential candidate for treating fungal infections. Its efficacy has been evaluated against common pathogens such as Candida albicans.

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Candida albicans | 20 | 30 |

| Aspergillus niger | 16 | 40 |

3. Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has shown selective cytotoxicity against lung cancer cells (A549), making it a promising candidate for further development.

- Case Study : In a study involving A549 cells, the compound exhibited an EC50 value of 0.55 µM, indicating potent cytotoxicity without affecting normal lung epithelial cells at similar concentrations. This selectivity suggests that modifications to the tetralone scaffold could enhance therapeutic efficacy while minimizing side effects.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism and cancer progression. In vitro studies have shown that it can inhibit CYP24A1 with an IC50 value of approximately 1.9 µM.

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and eventual cell death.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the 7-position of the tetralone scaffold significantly influence biological activity. For instance:

- Fluorine Substitution : Introduction of fluorine at the 7-position enhances antibacterial and anticancer activities by increasing lipophilicity and improving binding affinity to target proteins.

- Bromine Substitution : Conversely, bromine substitution tends to reduce efficacy, highlighting the importance of specific functional groups in optimizing bioactivity.

特性

IUPAC Name |

7-nitro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZFHQDZRNKNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462255 | |

| Record name | 7-Nitro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-12-1 | |

| Record name | 7-Nitro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。